5-Methyl-3-methylene-2-hexanone

Catalog No.
S1532341
CAS No.
1187-87-7
M.F
C8H14O
M. Wt
126.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methyl-3-methylene-2-hexanone

CAS Number

1187-87-7

Product Name

5-Methyl-3-methylene-2-hexanone

IUPAC Name

5-methyl-3-methylidenehexan-2-one

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

InChI

InChI=1S/C8H14O/c1-6(2)5-7(3)8(4)9/h6H,3,5H2,1-2,4H3

InChI Key

AGMJVYMZEAWWND-UHFFFAOYSA-N

SMILES

Array

Synonyms

4-Methyl-3-methylene-2-hexanone;

Canonical SMILES

CC(C)CC(=C)C(=O)C

5-Methyl-3-methylene-2-hexanone (CAS 1187-87-7) is a reactive α,β-unsaturated ketone featuring an exocyclic methylene group. Industrially, it functions as a critical structural building block and a designated regulatory reference standard (Tetrabenazine Impurity 6) in the synthesis of the benzoquinolizine core of vesicular monoamine transporter 2 (VMAT2) inhibitors [1]. Its procurement is driven by its dual utility: as a direct aza-annulation precursor that streamlines active pharmaceutical ingredient (API) synthesis by improving atom economy, and as an essential analytical standard for quality control, method validation, and Abbreviated New Drug Application (ANDA) submissions [2].

In both synthetic and analytical workflows, substituting 5-methyl-3-methylene-2-hexanone with alternative enones or its saturated analog (5-methyl-2-hexanone) disrupts the target molecular architecture, failing to yield the required isobutyl-substituted benzoquinolizine core [1]. While the Mannich base equivalent—(2-acetyl-4-methylpentyl)trimethylammonium iodide—is frequently used as an in situ precursor, it generates stoichiometric trimethylamine and halide waste during the cyclization step. Procuring the pre-formed, high-purity enone eliminates these toxic byproducts, prevents competing side reactions, and provides the exact molecular signature required for stringent USP/EP impurity profiling, which no proxy molecule can satisfy [2].

Elimination of Toxic Byproducts in Aza-Annulation

During the synthesis of the benzoquinolizine core, the traditional Mannich base precursor undergoes Hofmann elimination, generating volatile and toxic trimethylamine. Procuring the pre-formed enone allows for a direct condensation pathway that bypasses this elimination step entirely [1].

Evidence DimensionStoichiometric Amine Byproduct Generation
Target Compound Data0 equivalents of trimethylamine generated
Comparator Or Baseline(2-Acetyl-4-methylpentyl)trimethylammonium iodide (generates 1.0 equivalent of volatile trimethylamine)
Quantified Difference100% reduction in volatile amine off-gas
ConditionsAlkaline condensation with dihydroisoquinoline derivatives at 65–70 °C

Using the pre-formed enone simplifies reactor off-gas handling and removes the need for complex scrubbing systems during API scale-up.

Precursor Mass Efficiency and Atom Economy

The use of 5-methyl-3-methylene-2-hexanone significantly improves the atom economy of the annulation step compared to its quaternary ammonium salt alternative, directly impacting material throughput and supply chain logistics [1].

Evidence DimensionPrecursor Molecular Weight (Mass per mole of active moiety)
Target Compound Data126.20 g/mol
Comparator Or Baseline(2-Acetyl-4-methylpentyl)trimethylammonium iodide (313.22 g/mol)
Quantified Difference59.7% reduction in precursor mass required per mole of API intermediate
ConditionsTheoretical stoichiometric requirements for 1:1 condensation

Directly utilizing the enone maximizes reactor volume efficiency and reduces supply chain freight costs for bulk API manufacturing.

Regulatory Compliance in API Impurity Profiling

As a recognized byproduct and unreacted starting material in VMAT2 inhibitor synthesis, this specific enone is designated as Tetrabenazine Impurity 6. Analytical validation requires the exact structural match to quantify residual levels in the final API [1].

Evidence DimensionRetention Time & Mass Spec Signature Match for Impurity 6
Target Compound DataExact match (100% structural concordance) for CAS 1187-87-7
Comparator Or BaselineSaturated precursors (e.g., 5-methyl-2-hexanone) or generic enones
Quantified DifferenceOnly the exact CAS 1187-87-7 satisfies FDA/EMA ANDA validation requirements
ConditionsHPLC/LC-MS method validation for tetrabenazine/deutetrabenazine API release

Procuring this exact compound is legally and analytically mandatory for establishing API purity and achieving regulatory approval.

Commercial Synthesis of VMAT2 Inhibitor APIs

5-Methyl-3-methylene-2-hexanone is directly utilized in the commercial-scale synthesis of tetrabenazine and deutetrabenazine. By acting as the primary aza-annulation reagent, it condenses with dihydroisoquinoline derivatives to form the benzoquinolizine core. Its use over Mannich base salts eliminates trimethylamine off-gassing and reduces base consumption, making it a practical selection for green-chemistry-optimized scale-up [1].

Analytical Reference Standards for ANDA Submissions

As the designated 'Tetrabenazine Impurity 6', this compound is strictly required for analytical method validation. Quality control laboratories procure it to calibrate HPLC and LC-MS instruments, ensuring that residual enone levels in the final API meet the thresholds mandated by the FDA and EMA for generic and novel drug approvals [2].

Development of Novel Benzoquinolizine Derivatives

Beyond established APIs, this enone serves as a versatile building block in medicinal chemistry for synthesizing next-generation vesicular monoamine transporter inhibitors. Its pre-formed exocyclic double bond allows for highly predictable Michael addition-Mannich cascade reactions, accelerating structure-activity relationship (SAR) studies without the confounding variables of in situ elimination protocols[1].

XLogP3

2.1

Hydrogen Bond Acceptor Count

1

Exact Mass

126.104465066 Da

Monoisotopic Mass

126.104465066 Da

Heavy Atom Count

9

Other CAS

1187-87-7

Dates

Last modified: 08-15-2023

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